

Methyl 2,4-dioxopentanoate synonyms and IUPAC name

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Compound of Interest

Compound Name: Methyl 2,4-dioxopentanoate

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An In-depth Technical Guide to Methyl 2,4-dioxopentanoate

This guide provides comprehensive technical information regarding **Methyl 2,4-dioxopentanoate**, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, plausible synthetic routes, and reactivity in multicomponent reactions.

Chemical Identity

- IUPAC Name: **methyl 2,4-dioxopentanoate**[\[1\]](#)
- CAS Number: 20577-61-1[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Synonyms: Methylacetylpyruvate, Methyl acetopyruvate, Acetopyruvic acid methyl ester, 2,4-Dioxo-pentanoic acid methyl ester, Methyl 2,4-dioxovalerate[\[2\]](#)[\[3\]](#)[\[4\]](#)

Physicochemical Properties

The quantitative data for **Methyl 2,4-dioxopentanoate** are summarized in the table below, compiled from various chemical suppliers.

Property	Value	Source
Molecular Formula	C ₆ H ₈ O ₄	[1][2][3]
Molecular Weight	144.13 g/mol	[2][3]
Appearance	White or faintly yellow needles	[3]
Melting Point	63-64 °C	[3][5]
Boiling Point	195.1 °C at 760 mmHg	[3][5]
Density	1.150 g/cm ³	[3][5]
Flash Point	76 °C	[3]
EINECS Number	243-891-3	[3]
Storage Temperature	2-8 °C	[3]

Experimental Protocols

While a specific, detailed protocol for the synthesis of **Methyl 2,4-dioxopentanoate** is not readily available in peer-reviewed literature, a plausible and common synthetic route involves the C-acylation of methyl acetoacetate. The following is a generalized methodology based on standard organic chemistry principles.

Plausible Synthesis: Acylation of Methyl Acetoacetate

The synthesis would proceed via the formation of an enolate from methyl acetoacetate, followed by quenching with an acetylating agent like acetyl chloride or acetic anhydride.

Materials and Reagents:

- Methyl 3-oxobutanoate (methyl acetoacetate)
- Strong base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA))
- Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
- Acetylating agent (e.g., Acetyl chloride)

- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Organic solvent for extraction (e.g., Ethyl acetate)
- Drying agent (e.g., Anhydrous sodium sulfate)

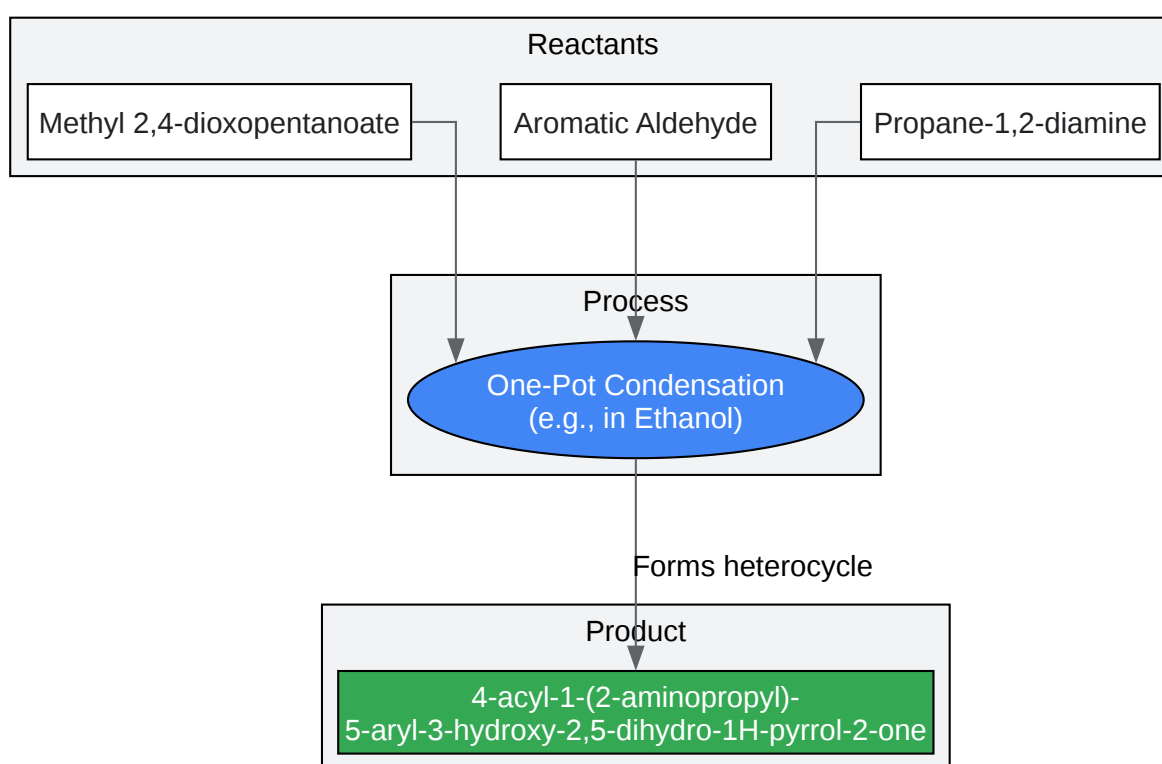
Methodology:

- **Enolate Formation:** To a flame-dried, three-necked round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous aprotic solvent and cool the flask in an ice-salt or dry ice-acetone bath.
- Add the strong base (e.g., one equivalent of NaH) to the stirred solvent.
- Slowly add one equivalent of methyl acetoacetate dropwise to the suspension, maintaining the low temperature. Allow the mixture to stir for a period to ensure complete enolate formation.
- **Acylation:** Slowly add one equivalent of the acetylating agent (acetyl chloride) to the reaction mixture. The reaction is typically exothermic and should be carefully controlled.
- After the addition is complete, allow the reaction to stir at low temperature for a specified time, followed by gradual warming to room temperature to ensure the reaction goes to completion.
- **Workup and Purification:** Cool the reaction mixture in an ice bath and carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by column chromatography or recrystallization to yield pure **Methyl 2,4-dioxopentanoate**.

Reactivity and Visualization

Methyl 2,4-dioxopentanoate serves as a versatile building block in multicomponent reactions for the synthesis of complex heterocyclic structures. One such example is its reaction with an aromatic aldehyde and propane-1,2-diamine to form substituted pyrrol-2-ones[6].

The logical workflow for this three-component condensation reaction is illustrated below.



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Caption: Workflow of a three-component reaction involving **Methyl 2,4-dioxopentanoate**.

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